Cas no 58-32-2 (Dipyridamole)
Dipyridamole Chemical and Physical Properties
Names and Identifiers
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- 2,2',2'',2'''-((4,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl)bis(azanetriyl))tetraethanol
- 2,2',2'',2'''-[(4,8-Dipiperidinylpyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetraethanol
- 2,2’,2’’,2’’’-(4,8-dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyldinitrilo)t
- 2,2’,2’’,2’’’-[(4,8-Di-1-piperidinylpyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetrakisethanol
- Agilease
- Anginal
- Apricor
- Cardioflux
- Cardoxil
- Dypyridamole
- 2,2',2'',2'''-((4,8-Di(piperidin-1-yl)pyrimido[5,4-d]-pyrimidine-2,6-diyl)bis(azanetriyl))tetraethanol
- Dipyridamole
- Coribon
- Coridil
- Corosan
- Coroxin
- Natyl
- Persantin
- Piroan
- RA 8
- 2,6-Bis(diethanolamine)-4,8-dipiperidinopyrimido[5,4-d]pyrimidine
- 2,2',2'',2'''-[(4,8-Dipiperidinylpyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetrakisethanol
- 2,6-Bis(diethanolamino)-4,8-dipiperidinopyrimido-[5,4-d]pyrimidin
- Dipridacot
- Dipyridamol
- Protangix
-
- MDL: MFCD00010555
- Inchi: 1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2
- InChI Key: IZEKFCXSFNUWAM-UHFFFAOYSA-N
- SMILES: OCCN(C1N=C2C(N=C(N(CCO)CCO)N=C2N2CCCCC2)=C(N2CCCCC2)N=1)CCO
Computed Properties
- Exact Mass: 504.31700
- Monoisotopic Mass: 504.317252
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 36
- Rotatable Bond Count: 12
- Complexity: 561
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 145
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
Experimental Properties
- Color/Form: Dark yellow needle like crystals. Odorless. It tastes bitter.
- Density: 1.2046 (rough estimate)
- Melting Point: 165-166 °C (lit.)
- Boiling Point: 806.5°C at 760 mmHg
- Flash Point: 441.5 °C
- Refractive Index: 1.6910 (estimate)
- Solubility: DMSO: soluble
- Water Partition Coefficient: Soluble in chloroform, methanol, dilute acids, ethanol. Slightly soluble in water.
- PSA: 145.44000
- LogP: 0.11240
- Merck: 3346
- Solubility: It is easily soluble in methanol, ethanol and chloroform, soluble in dilute acids below ph3.3, less soluble in acetone, benzene and ethyl acetate, and slightly soluble in water. The solution was yellow and showed strong blue-green fluorescence.
Dipyridamole Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H315-H319-H370
- Warning Statement: P260-P264-P270-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P311-P405-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:KK7450000
-
Hazardous Material Identification:
- Toxicity:LD50 in rats: 8.4 g/kg orally; 208 mg/kg i.v. (Takenaka)
- Storage Condition:4°C, protect from light
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
Dipyridamole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Dipyridamole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079856-10g |
2,2',2'',2'''-((4,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl)bis(azanetriyl))tetraethanol |
58-32-2 | 95% | 10g |
£12.00 | 2022-03-01 | |
| Fluorochem | 079856-25g |
2,2',2'',2'''-((4,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl)bis(azanetriyl))tetraethanol |
58-32-2 | 95% | 25g |
£29.00 | 2022-03-01 | |
| Fluorochem | 079856-100g |
2,2',2'',2'''-((4,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl)bis(azanetriyl))tetraethanol |
58-32-2 | 95% | 100g |
£110.00 | 2022-03-01 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H57187-1g |
Dipyridamole |
58-32-2 | 98% | 1g |
¥60 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H57187-5g |
Dipyridamole |
58-32-2 | 98% | 5g |
¥140 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H57187-25g |
Dipyridamole |
58-32-2 | 98% | 25g |
¥430 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H57187-100g |
Dipyridamole |
58-32-2 | 98% | 100g |
¥1180 | 2023-09-19 | |
| S e l l e c k ZHONG GUO | S1895-10mM (1mL in DMSO) |
Dipyridamole (NSC 515776) |
58-32-2 | 99.97% | 10mM (1mL in DMSO) |
¥735.83 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1895-50mg |
Dipyridamole (NSC 515776) |
58-32-2 | 99.97% | 50mg |
¥1721.71 | 2023-09-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017301-25g |
Dipyridamole |
58-32-2 | 98% | 25g |
¥235 | 2024-05-22 |
Dipyridamole Suppliers
Dipyridamole Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Dipyridamole
Dipyridamole (CAS No. 58-32-2): A Comprehensive Overview of Its Applications and Recent Research Findings
Dipyridamole, with the chemical formula C9H10N2O2, is a well-known pharmaceutical compound identified by its CAS number 58-32-2. This molecule has garnered significant attention in the field of pharmacology and medicinal chemistry due to its diverse therapeutic applications and unique mechanism of action. Over the years, extensive research has been conducted to elucidate its pharmacological properties, and recent studies have further expanded our understanding of its potential in various medical conditions.
The primary pharmacological action of Dipyridamole is its ability to induce vasodilation, primarily through the inhibition of phosphodiesterase III. This mechanism leads to increased blood flow to the coronary arteries, making it particularly valuable in the management of angina pectoris and improving myocardial oxygen supply. Additionally, Dipyridamole exhibits antiplatelet properties, which have been exploited in its use as a preventive measure against thromboembolic events.
In recent years, research has delved deeper into the multifaceted effects of Dipyridamole. One notable area of investigation has been its potential role in neuroprotection. Studies have suggested that Dipyridamole may mitigate neuronal damage caused by ischemia and excitotoxicity, making it a promising candidate for the treatment of stroke and neurodegenerative diseases. The underlying mechanisms involve increased cerebral blood flow and modulation of inflammatory pathways.
Another emerging field of research involves the use of Dipyridamole in cancer therapy. Preliminary studies have indicated that Dipyridamole can enhance the efficacy of certain chemotherapeutic agents by improving tumor blood flow and increasing drug delivery to cancerous tissues. Furthermore, its ability to inhibit platelet aggregation may help reduce the risk of thrombotic complications during cancer treatment.
The anti-inflammatory properties of Dipyridamole have also been explored in various inflammatory diseases. Research has shown that Dipyridamole can modulate cytokine production and reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings open up new avenues for the use of Dipyridamole as an adjunct therapy in managing chronic inflammatory disorders.
In clinical settings, Dipyridamole is often used in combination with other medications, particularly aspirin, to enhance antiplatelet effects. This combination therapy has been widely adopted in the prevention of cardiovascular events such as myocardial infarction and stroke. The synergistic action of these compounds provides a more comprehensive approach to managing atherosclerosis and related complications.
The pharmacokinetics of Dipyridamole have been thoroughly investigated to optimize its therapeutic use. The compound is rapidly absorbed after oral administration and reaches peak plasma concentrations within a few hours. Its elimination half-life is relatively short, necessitating multiple daily doses for sustained therapeutic effects. Understanding these pharmacokinetic parameters is crucial for developing dosage regimens that maximize efficacy while minimizing side effects.
Safety profile studies have demonstrated that while Dipyridamole is generally well-tolerated, it can cause some adverse effects, particularly when used in high doses or in patients with pre-existing cardiovascular conditions. Common side effects include headache, flushing, and palpitations, which are often related to its vasodilatory effects. Rare but serious adverse effects include hypotension and arrhythmias, which require close monitoring during treatment.
The future direction of research on Dipyridamole is likely to focus on further elucidating its mechanisms of action across different therapeutic areas and identifying novel applications. Advances in drug delivery systems may also enhance the efficacy and safety profile of Dipyridamole, making it a more versatile therapeutic agent.
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